1-(Methoxymethoxy)piperazine
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Overview
Description
1-(Methoxymethoxy)piperazine is an organic compound that belongs to the piperazine family. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities. The compound this compound features a piperazine ring substituted with a methoxymethoxy group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethoxy)piperazine can be achieved through various methods. One common approach involves the reaction of piperazine with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethoxy)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(Methoxymethoxy)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(Methoxymethoxy)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to interact with GABA receptors, leading to the inhibition of neurotransmission and resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A basic structure with two nitrogen atoms in a six-membered ring.
1-Methylpiperazine: A piperazine derivative with a methyl group.
1-Phenylpiperazine: A piperazine derivative with a phenyl group.
Uniqueness
1-(Methoxymethoxy)piperazine is unique due to the presence of the methoxymethoxy group, which can influence its solubility, reactivity, and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
143692-85-7 |
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Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-(methoxymethoxy)piperazine |
InChI |
InChI=1S/C6H14N2O2/c1-9-6-10-8-4-2-7-3-5-8/h7H,2-6H2,1H3 |
InChI Key |
PFAJFXYYMOLVJC-UHFFFAOYSA-N |
Canonical SMILES |
COCON1CCNCC1 |
Origin of Product |
United States |
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